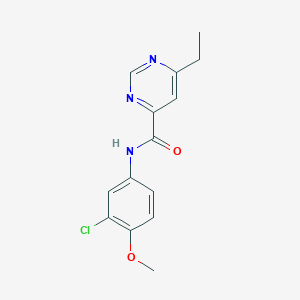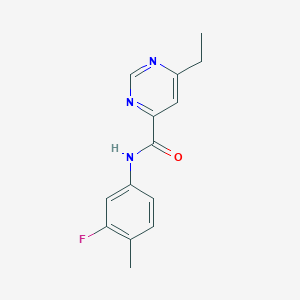![molecular formula C20H22N6 B15116148 6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile](/img/structure/B15116148.png)
6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile involves multiple steps and specific reaction conditions. One of the common synthetic routes includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This method is effective in producing the desired compound with high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese trifluoromethanesulfonate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH), which are used for the oxidation of cyclopentenopyridine analogues . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research. It is used as a novel inhibitor for carbon steel corrosion in acidic environments, demonstrating superior inhibition efficiency .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption . In biological systems, its mechanism of action may involve the inhibition of specific enzymes or receptors, although further research is needed to elucidate these pathways.
Comparación Con Compuestos Similares
Similar compounds to 6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile include methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate and other cyclopenta[b]pyridine derivatives These compounds share similar structural features but may differ in their specific chemical properties and applications
Propiedades
Fórmula molecular |
C20H22N6 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
6-[5-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C20H22N6/c1-13-22-18-6-3-5-17(18)20(23-13)26-11-14-9-25(10-15(14)12-26)19-7-2-4-16(8-21)24-19/h2,4,7,14-15H,3,5-6,9-12H2,1H3 |
Clave InChI |
LDENBENAFXEXIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C5=CC=CC(=N5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine](/img/structure/B15116072.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B15116080.png)
![1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine](/img/structure/B15116084.png)
![[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B15116086.png)
![N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15116087.png)

![N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B15116108.png)
![4,4-difluoro-N-[2-(methylsulfanyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B15116109.png)
![3-bromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B15116117.png)
![5-Chloro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116125.png)
![3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B15116133.png)
![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15116143.png)
![2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B15116150.png)
